3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde
Overview
Description
3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is advantageous due to its efficiency and the use of a biodegradable reaction medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methylimidazo[2,1-B]thiazole-5-carboxylic acid.
Reduction: 3-Methylimidazo[2,1-B]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-B]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with mitochondrial pathways and activating caspases . Molecular docking studies have revealed that the compound can bind to DNA and proteins, thereby affecting their function and leading to cell death.
Comparison with Similar Compounds
3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde can be compared with other similar compounds such as:
3,6-Dimethylimidazo[2,1-B]thiazole-5-carbaldehyde: This compound has an additional methyl group, which may affect its reactivity and biological activity.
6-Phenyl-2,3-dihydroimidazo[2,1-B][1,3]thiazole-5-carbaldehyde: The presence of a phenyl group introduces aromaticity, which can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-11-7-8-2-6(3-10)9(5)7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTMCNCUQWRJDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(N12)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.